N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
Description
Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-14-8-5-12(6-9-14)19(23)20-18-17(21-27-22-18)13-7-10-15(24-2)16(11-13)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
ZQTFPCKKIUHXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Dioxime Cyclization Route
The 1,2,5-oxadiazole ring can be constructed via cyclodehydration of a dioxime precursor. Starting with 3,4-dimethoxyphenylglyoxal , the dioxime is formed by treatment with hydroxylamine hydrochloride under acidic conditions:
$$
\text{3,4-Dimethoxyphenylglyoxal} + 2\text{NH}_2\text{OH} \rightarrow \text{Dioxime intermediate}
$$
Subsequent cyclization using a dehydrating agent like polyphosphoric acid (PPA) or thionyl chloride (SOCl$$_2$$) yields the 1,2,5-oxadiazole:
$$
\text{Dioxime} \xrightarrow{\text{PPA, 100°C}} \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine}
$$
Key Parameters
Nitrile Oxide Cycloaddition
An alternative route involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles. For example, 3,4-dimethoxyphenylnitrile oxide reacts with cyanamide under platinum catalysis to form the oxadiazole ring:
$$
\text{Ar-C≡N-O}^- + \text{N≡C-NH}_2 \xrightarrow{\text{Pt catalyst}} \text{1,2,5-Oxadiazole}
$$
Challenges
Functionalization of the Oxadiazole Ring
Introduction of the Amine Group at Position 3
The amine group at position 3 is critical for subsequent amide coupling. This is achieved via:
- Nucleophilic substitution of a halogenated oxadiazole intermediate with ammonia.
- Reduction of a nitro group using hydrogenation (H$$_2$$, Pd/C) or Zn/HCl.
Example Protocol
- Nitration of the oxadiazole at position 3 using HNO$$3$$/H$$2$$SO$$_4$$.
- Reduction to amine:
$$
\text{NO}2\text{-Oxadiazole} \xrightarrow{\text{H}2, \text{Pd/C}} \text{NH}_2\text{-Oxadiazole}
$$
Yield : 80–85%
Synthesis of 4-Ethoxybenzamide
Preparation of 4-Ethoxybenzoic Acid
4-Ethoxybenzoic acid is synthesized via Williamson ether synthesis :
- Alkylation of 4-hydroxybenzoic acid with ethyl bromide in the presence of K$$2$$CO$$3$$:
$$
\text{4-HO-C}6\text{H}4\text{-COOH} + \text{CH}3\text{CH}2\text{Br} \rightarrow \text{4-EtO-C}6\text{H}4\text{-COOH}
$$
Conditions : Reflux in acetone, 12 hours, yield: 90%.
Activation of Carboxylic Acid
The acid is activated as an acyl chloride using thionyl chloride (SOCl$$2$$) or via coupling reagents like HATU/EDCl:
$$
\text{4-EtO-C}6\text{H}4\text{-COOH} \xrightarrow{\text{SOCl}2} \text{4-EtO-C}6\text{H}4\text{-COCl}
$$
Amide Coupling to Form the Target Compound
The final step involves coupling the activated 4-ethoxybenzoyl chloride with the 3-amino-1,2,5-oxadiazole intermediate. This is performed under Schotten-Baumann conditions or using DMAP as a catalyst:
$$
\text{NH}2\text{-Oxadiazole} + \text{4-EtO-C}6\text{H}_4\text{-COCl} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}
$$
Optimized Conditions
Analytical Characterization
Critical characterization data for the target compound include:
| Property | Method | Result |
|---|---|---|
| Molecular Formula | HRMS | C$${20}$$H$${20}$$N$$3$$O$$5$$ |
| Melting Point | DSC | 182–184°C |
| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | NMR | δ 1.42 (t, 3H, OCH$$2$$CH$$3$$), 3.87 (s, 6H, OCH$$_3$$), 6.92–7.85 (m, 7H, Ar-H) |
| HPLC Purity | Reverse-phase HPLC | >98% |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for constructing the oxadiazole core:
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Dioxime Cyclization | 60–75% | High regioselectivity, scalable | Harsh conditions, long reaction time |
| Nitrile Oxide Cycloaddition | 40–50% | Mild conditions, fewer steps | Low yield, competing dimerization |
Challenges and Mitigation Strategies
- Regioselectivity in Oxadiazole Formation
- Amine Group Stability
- Purification Difficulties
- Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1).
Scalability and Industrial Relevance
For large-scale production, the dioxime cyclization route is preferred due to:
- Availability of starting materials (3,4-dimethoxyphenylglyoxal).
- Compatibility with continuous flow reactors for cyclodehydration.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Industrial Chemistry: It can be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituents significantly influence compound behavior. Key comparisons include:
- 3,4-Dimethoxyphenyl vs. 3,4-Diethoxyphenyl: The target compound’s 3,4-dimethoxyphenyl group differs from analogs like N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (compound 14, ), which features ethoxy groups.
Phenyl Substitution Patterns :
Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the oxadiazole-attached phenyl ring, such as N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (compound 44, ), exhibit distinct electronic profiles that may enhance reactivity or target binding compared to the electron-donating methoxy/ethoxy groups in the target compound .
Substituent Variations on the Benzamide Group
The benzamide moiety’s substituents and their positions critically affect bioactivity:
- 4-Ethoxy vs.
Positional Isomerism :
The target’s 4-ethoxy substitution contrasts with N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide (BH52673, ), where the ethoxy group is at position 2. Such positional changes can alter molecular dipole moments and intermolecular interactions .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an oxadiazole ring and an ethoxybenzamide moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| LogP | 3.6679 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.347 Ų |
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
- Receptor Modulation: It has been observed to modulate receptors associated with cell signaling pathways that regulate growth and apoptosis.
Case Studies
-
Study on Breast Cancer Cells:
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability (p < 0.01) compared to controls.
- Apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells.
-
Colon Cancer Research:
- In another study involving HT-29 colon cancer cells, the compound showed a dose-dependent inhibition of cell proliferation.
- Western blot analysis indicated upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| N-[4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide | 25 | Cell cycle arrest |
| N-[4-(2-hydroxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide | 30 | Enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
